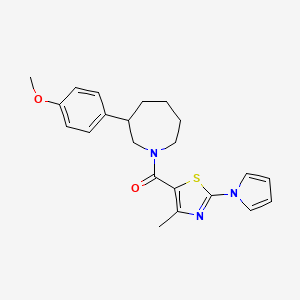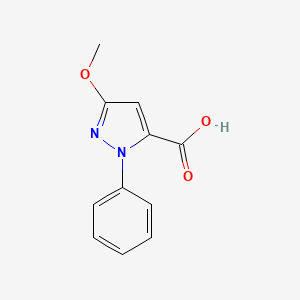
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid (MPPCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPPCA is a pyrazole derivative that has been synthesized using various methods, including the reaction of hydrazine hydrate with ethyl acetoacetate and phenylhydrazine in the presence of acetic acid.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the inflammatory response. 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to have significant biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to reduce inflammation in various animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid in lab experiments is its high yield and purity, which makes it easy to work with. Additionally, 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to have significant anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid, including:
1. Further studies on the mechanism of action of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid, including its interactions with specific enzymes involved in the inflammatory response.
2. Studies on the potential use of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
3. Studies on the potential use of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid in combination with other anti-inflammatory and anti-cancer drugs to enhance their effectiveness.
4. Studies on the potential use of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid as a diagnostic tool for various inflammatory and cancerous conditions.
In conclusion, 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is a promising compound that has significant potential applications in scientific research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research, and its high yield and purity make it easy to work with in lab experiments. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid involves the reaction of hydrazine hydrate with ethyl acetoacetate and phenylhydrazine in the presence of acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is then purified using column chromatography. The yield of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is typically around 70%.
Aplicaciones Científicas De Investigación
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been used in various scientific research studies, including studies on the mechanism of action of certain enzymes and the role of pyrazole derivatives in the treatment of various diseases. In particular, 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has been shown to have potential applications in the treatment of cancer and inflammation.
Propiedades
IUPAC Name |
5-methoxy-2-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-7-9(11(14)15)13(12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVBMFODQQPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


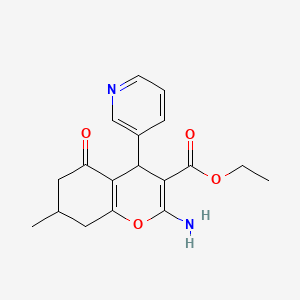
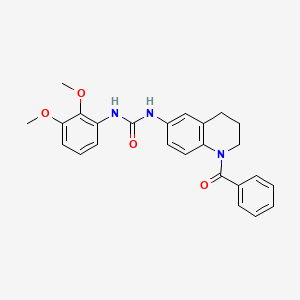
![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)
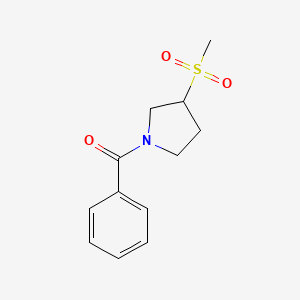
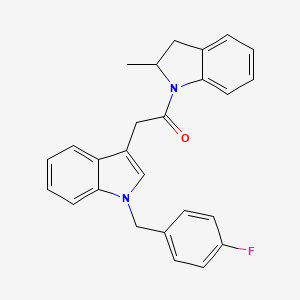
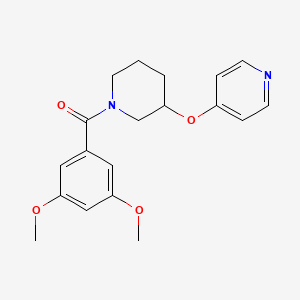
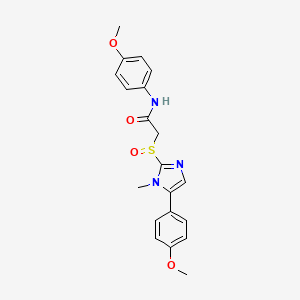
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2982699.png)
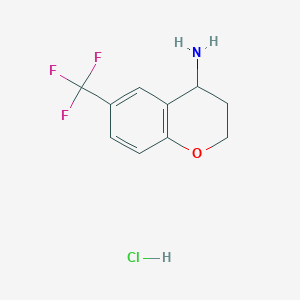
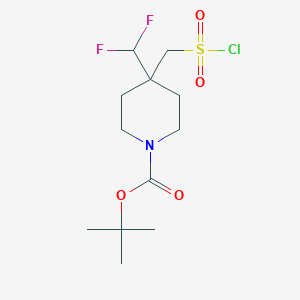
![methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2982704.png)
![3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2982706.png)
